molecular formula C23H22N2O4S B4022012 2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline

2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B4022012
M. Wt: 422.5 g/mol
InChI Key: KFEUXCVCAYVJGA-UHFFFAOYSA-N
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Description

The compound "2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline" is part of a broader class of compounds that exhibit diverse biological and chemical properties. The research interest in such compounds stems from their potential applications in various fields such as pharmaceuticals, materials science, and catalysis.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives often involves sequential addition/annulation reactions, utilizing sulfinate and nitrite anions or employing environmentally friendly approaches for the conjugate addition of nucleophiles to β-(2-aminophenyl)-α,β-ynones. Such methodologies provide access to sulfonylquinolines and nitroquinolines, which are versatile precursors for further modifications (Rode et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to "2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline" showcases interesting spatial arrangements. For instance, certain compounds exhibit a U-shaped conformation due to the presence of methylene groups between key moieties, leading to distinctive π–π and C—H⋯π interactions in their crystal packing (Bortoluzzi et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including Pictet-Spengler condensation and Pummerer-type cyclization, demonstrating their reactivity and potential for generating complex heterocyclic structures. Such reactions are key in advancing synthetic methodologies for heterocyclic chemistry (Silveira et al., 1999; Saitoh et al., 2001).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, of related compounds are often characterized using techniques like X-ray diffraction. These properties are crucial for understanding the material aspects of these compounds and their potential applications in solid-state chemistry and materials science (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are influenced by the substituents on the tetrahydroquinoline core. Studies on the reactivity patterns, especially involving nitroso and nitro groups, provide insights into the electrophilic and nucleophilic behavior of these compounds, which is pivotal for designing reaction pathways for the synthesis of complex molecules (Seng et al., 1990).

properties

IUPAC Name

2,6-dimethyl-1-(3-nitrophenyl)sulfonyl-4-phenyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-16-11-12-23-22(13-16)21(18-7-4-3-5-8-18)14-17(2)24(23)30(28,29)20-10-6-9-19(15-20)25(26)27/h3-13,15,17,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEUXCVCAYVJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C=CC(=C2)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-1-(3-nitrophenyl)sulfonyl-4-phenyl-3,4-dihydro-2H-quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline

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